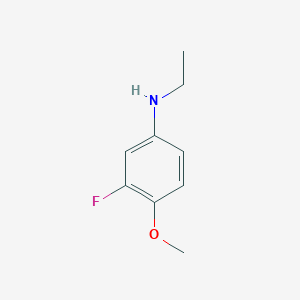

N-ethyl-3-fluoro-4-methoxyaniline

概要

説明

N-ethyl-3-fluoro-4-methoxyaniline is an organic compound belonging to the class of anilines. It has the molecular formula C9H12FNO and a molecular weight of 169.2 g/mol . This compound is characterized by the presence of an ethyl group, a fluoro group, and a methoxy group attached to the aniline ring, making it a unique derivative of aniline.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of N-ethyl-3-fluoro-4-methoxyaniline typically involves the nucleophilic substitution of a fluoro group on a benzene ring followed by the introduction of an ethyl group. One common method is the reaction of 3-fluoro-4-methoxyaniline with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete substitution .

Industrial Production Methods: Industrial production of this compound may involve large-scale nucleophilic substitution reactions using automated reactors. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography to remove impurities .

化学反応の分析

Types of Reactions: N-ethyl-3-fluoro-4-methoxyaniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce amines.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products:

Oxidation: Quinones.

Reduction: Amines.

Substitution: Halogenated derivatives.

科学的研究の応用

Pharmaceutical Development

N-ethyl-3-fluoro-4-methoxyaniline serves as a critical intermediate in the synthesis of various pharmaceuticals. Its unique chemical structure enhances drug efficacy and specificity, particularly in developing treatments for neurological disorders.

Case Study: Neurological Disorder Treatment

Research has demonstrated that derivatives of this compound exhibit significant activity against specific neurological targets. For instance, compounds synthesized from this amine have shown potential in modulating neurotransmitter pathways, leading to improved therapeutic outcomes in preclinical models of diseases such as Alzheimer's and Parkinson's.

Agricultural Chemicals

In the agricultural sector, this compound is utilized in formulating agrochemicals, including herbicides and fungicides. Its chemical properties contribute to enhanced crop protection and yield.

Data Table: Agrochemical Formulations

| Agrochemical Type | Active Ingredient | Application | Effectiveness |

|---|---|---|---|

| Herbicide | This compound | Weed control | High |

| Fungicide | This compound | Fungal disease prevention | Moderate |

Material Science

The compound is also employed in material science for developing advanced materials such as polymers and dyes. Its stability and performance characteristics make it a valuable component in creating high-quality materials.

Research Findings

Studies indicate that polymers incorporating this compound show improved thermal stability and mechanical properties compared to traditional polymers. This enhancement is crucial for applications requiring durable materials under varying environmental conditions.

Analytical Chemistry

In analytical chemistry, this compound is used as a reagent in various analytical techniques. It aids in detecting and quantifying substances within complex mixtures.

Application Example: Chromatography

The compound has been successfully utilized in chromatography to separate and analyze complex organic mixtures. Its ability to form stable complexes with target analytes enhances detection sensitivity and accuracy.

Research in Organic Synthesis

This compound plays a significant role as a versatile building block in organic synthesis. It facilitates the creation of diverse chemical structures essential for innovation in chemical research.

Synthesis Pathways

The compound can be used to synthesize various derivatives through reactions such as:

- Nucleophilic substitution : Where the fluorine atom can be replaced by other nucleophiles.

- Oxidation : Utilizing oxidizing agents like potassium permanganate.

作用機序

The mechanism of action of N-ethyl-3-fluoro-4-methoxyaniline involves its interaction with specific molecular targets. The fluoro and methoxy groups on the aniline ring can influence the compound’s binding affinity to enzymes or receptors, modulating their activity. The ethyl group may enhance the compound’s lipophilicity, facilitating its passage through biological membranes .

類似化合物との比較

- 3-fluoro-4-methoxyaniline

- N-ethyl-4-methoxyaniline

- N-ethyl-3-fluoroaniline

Comparison: N-ethyl-3-fluoro-4-methoxyaniline is unique due to the simultaneous presence of ethyl, fluoro, and methoxy groups on the aniline ring. This combination imparts distinct chemical and physical properties, such as increased lipophilicity and altered electronic effects, which can influence its reactivity and biological activity compared to similar compounds .

生物活性

N-ethyl-3-fluoro-4-methoxyaniline is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.

This compound, also known as 3-fluoro-4-methoxyaniline, is characterized by the following chemical properties:

- Molecular Formula : C₇H₈FNO

- Appearance : Light beige to yellow-brown crystalline powder

- Molecular Weight : 155.14 g/mol

The presence of the methoxy group and the fluorine atom significantly influences the compound's electronic properties, enhancing its reactivity and binding affinity to various biological targets .

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The methoxy group enhances lipophilicity, which is crucial for cellular uptake and interaction with biological membranes. The fluorine atom can modulate the compound's electronic characteristics, affecting its affinity for molecular targets.

Key Mechanisms:

- Enzyme Inhibition : The compound has been studied for its inhibitory effects on aminopeptidase N, which is involved in various physiological processes including peptide hormone regulation .

- Receptor Modulation : It interacts with metabotropic glutamate receptors (mGluR1), showing potential as an antagonist in pain management therapies.

Antiparasitic Activity

Research indicates that derivatives of this compound exhibit promising antiparasitic activity. For instance, modifications to the core structure have led to compounds that demonstrate effective inhibition against Plasmodium falciparum, the causative agent of malaria. A study highlighted that specific structural modifications resulted in increased potency (EC₅₀ values as low as 0.023 μM) against resistant strains of this parasite .

Anticancer Activity

This compound has also shown potential as an anticancer agent. In vitro studies demonstrated cytotoxicity against various cancer cell lines, with IC₅₀ values ranging from 5 to 10 nM. Notably, one derivative demonstrated significant tumor size reduction in nude mice xenograft models, indicating its potential for in vivo applications .

Case Studies

-

Antiparasitic Efficacy :

- A series of modified compounds based on this compound were evaluated for their activity against malaria parasites. The study revealed that the incorporation of specific substituents could enhance both potency and metabolic stability, making them suitable candidates for further development as antimalarial agents .

-

Anticancer Potential :

- A comprehensive evaluation of a derivative showed that it disrupted microtubule formation in cancer cells, leading to cell cycle arrest in the mitotic phase. This mechanism was confirmed through assays measuring tubulin polymerization and caspase activation, highlighting the compound's capability to circumvent drug resistance mechanisms commonly seen in cancer therapies .

Research Findings and Tables

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

| Activity Type | Target Organism/Cell Line | EC₅₀/IC₅₀ Value (μM) | Mechanism |

|---|---|---|---|

| Antiparasitic | Plasmodium falciparum | 0.023 | Inhibition of Na⁺/K⁺ ATPase activity |

| Anticancer | DU145 (Prostate Cancer) | 5 | Disruption of microtubule dynamics |

| Anticancer | K562 (Leukemia) | 10 | Induction of apoptosis via caspase activation |

特性

IUPAC Name |

N-ethyl-3-fluoro-4-methoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FNO/c1-3-11-7-4-5-9(12-2)8(10)6-7/h4-6,11H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKQNUMLXANDMSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=CC(=C(C=C1)OC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。